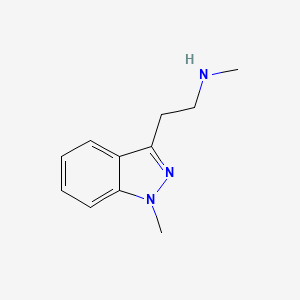

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18249405

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3 |

|---|---|

| Molecular Weight | 189.26 g/mol |

| IUPAC Name | N-methyl-2-(1-methylindazol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C11H15N3/c1-12-8-7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,12H,7-8H2,1-2H3 |

| Standard InChI Key | URAQSLPJSVGDBL-UHFFFAOYSA-N |

| Canonical SMILES | CNCCC1=NN(C2=CC=CC=C21)C |

Introduction

Structural Identification and Molecular Properties

The compound’s structure is defined by a 1-methyl-1H-indazole moiety connected via an ethyl chain to a methylated amine group. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| SMILES Notation | CN1N=C(CCNC)C2=C1C=CC=C2 |

| Topological Polar Surface Area (TPSA) | 29.85 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.34 |

The indazole ring system contributes to aromatic stability, while the ethylamine side chain enhances solubility and potential for hydrogen bonding .

Synthesis and Chemical Reactivity

Reactivity

The amine group (-NHCH₃) participates in:

-

Schiff Base Formation: Reaction with carbonyl compounds.

-

Salt Formation: Protonation in acidic media to form water-soluble salts.

-

Nucleophilic Substitution: Alkylation/acylation at the amine site .

Physicochemical Characteristics

Key properties influencing its applicability:

-

Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to the amine group.

-

Stability: Stable under inert conditions but sensitive to strong acids/bases.

-

Storage: Recommended at 2–8°C in sealed, dry containers to prevent degradation .

| Parameter | Details |

|---|---|

| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |

| Precautionary Measures | P264 (Wash hands), P280 (Gloves/eye protection) |

| Storage | 2–8°C, inert atmosphere |

Handling requires fume hoods and personal protective equipment (PPE) to mitigate exposure risks .

Applications in Research

-

Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors or antimicrobial agents .

-

Chemical Biology: Probe for studying enzyme-substrate interactions due to its modular structure .

-

Material Science: Potential precursor for nitrogen-rich polymers or ligands in coordination chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume